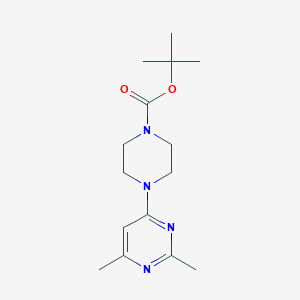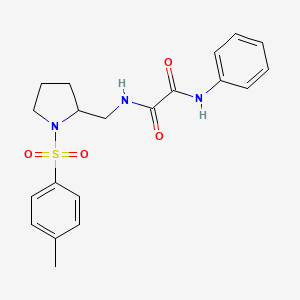
N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide” (PTO) is a molecular compound that has garnered significant attention in the fields of pharmaceuticals and medicine due to its unique properties. It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of PTO is C20H23N3O4S, and it has a molecular weight of 401.48. The structure of PTO is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to create novel biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it valuable for developing new drugs with selective target activity.
Pharmacokinetics Modification
Researchers have utilized derivatives of pyrrolidine, such as the compound , to modify the pharmacokinetic profiles of drug candidates. This involves altering the absorption, distribution, metabolism, and excretion (ADME) properties to improve therapeutic efficacy .
Stereoselective Binding
The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers and spatial orientations of substituents can lead to varied biological profiles. This is due to the different binding modes to enantioselective proteins, which is crucial for the development of drugs with specific actions .
Structural Diversity in Drug Candidates
The non-planarity of the pyrrolidine ring allows for a greater chance of generating structural diversity in drug candidates. This diversity is essential for the discovery of new drugs with unique mechanisms of action .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as SARMs by optimizing the structure of previously reported compounds. This application is particularly relevant in the treatment of conditions like muscle wasting and osteoporosis .
Influence on Biological Activity
The compound’s structure, particularly the pyrrolidine ring, influences steric factors that affect biological activity. Understanding the structure-activity relationship (SAR) is key to designing new compounds with desired biological profiles .
Propiedades
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-9-11-18(12-10-15)28(26,27)23-13-5-8-17(23)14-21-19(24)20(25)22-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYXWFCGZUEJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2961566.png)
![N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2961568.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)


![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)

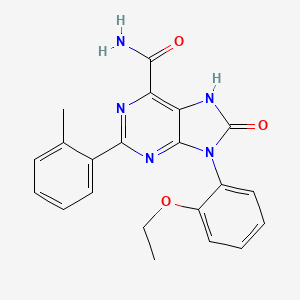
![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961580.png)
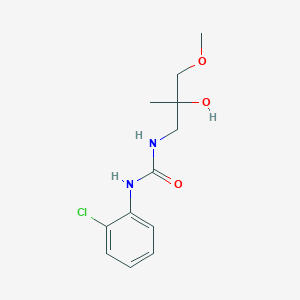
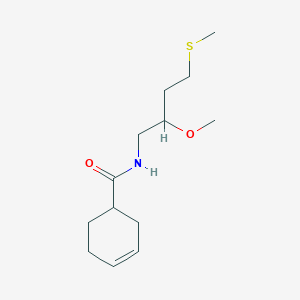
![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)
